REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4]1[CH:11]=[N+:12]([CH3:14])[O-:13])C.C(N1C([N+]([O-])=O)=CN=C1C=[N+](C)[O-])CC.CN1C([N+]([O-])=O)=CN=C1C=[N+](CC1C=CC=CC=1)[O-].Cl.C(NO)C1C=CC=CC=1.CN1C([N+]([O-])=O)=CN=C1C=O>>[CH3:1][N:3]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4]1[CH:11]=[N+:12]([CH3:14])[O-:13] |f:3.4|
|
Name
|
α-(1-ethyl-5-nitroimidazol-2-yl)-N-methylnitrone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N1C(=NC=C1[N+](=O)[O-])C=[N+]([O-])C
|
Name
|
α-(1-propyl-5-nitroimidazol-2yl)-N-methylnitrone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N1C(=NC=C1[N+](=O)[O-])C=[N+]([O-])C
|
Name
|
α[1-(2'-acetoxyethyl)-5-nitroimidazol-2-yl]-N-methylnitrone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-substituted-2-formyl-5-nitroimidazoles
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
α-(1-methyl-5-nitroimidazol-2-yl)-N-benzylnitrone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(=NC=C1[N+](=O)[O-])C=[N+]([O-])CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(=NC=C1[N+](=O)[O-])C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CN1C(=NC=C1[N+](=O)[O-])C=[N+]([O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |